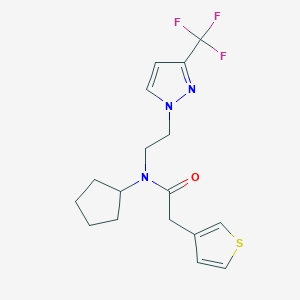
N-cyclopentyl-2-(thiophen-3-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(thiophen-3-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H20F3N3OS and its molecular weight is 371.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-cyclopentyl-2-(thiophen-3-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects across various biological systems.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈F₃N₃OS
- Molecular Weight : 343.37 g/mol
This compound features a cyclopentyl group, a thiophene ring, and a trifluoromethyl-substituted pyrazole moiety, which may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to possess inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | E. coli |
| Compound B | 6.25 | Staphylococcus aureus |
| N-cyclopentyl compound | TBD | TBD |
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest it may inhibit cancer cell proliferation. A study exploring similar compounds found that modifications in the substituents significantly impacted their cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study examining the cytotoxic effects of related compounds on human cancer cell lines, the following results were observed:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM for structurally similar compounds
- Mechanism : Induction of apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects were evaluated in vitro using human immune cells. The results demonstrated a reduction in pro-inflammatory cytokine production, suggesting that this compound could modulate immune responses effectively.
Table 2: Inflammatory Response Modulation
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 200 | 50 |
| TNF-alpha | 150 | 30 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group has been linked to enhanced lipophilicity and receptor binding affinity, which may explain the observed biological activities.
Key Findings from SAR Studies
- Trifluoromethyl Group : Increases potency against microbial targets.
- Cyclopentyl Substitution : Enhances selectivity towards cancer cells.
- Thiophene Ring : Contributes to anti-inflammatory properties.
Propiedades
IUPAC Name |
N-cyclopentyl-2-thiophen-3-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3OS/c18-17(19,20)15-5-7-22(21-15)8-9-23(14-3-1-2-4-14)16(24)11-13-6-10-25-12-13/h5-7,10,12,14H,1-4,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZJTQUALXKOFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














